molecular formula C15H12N2O B11717898 (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium

(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium

Cat. No.: B11717898
M. Wt: 236.27 g/mol
InChI Key: YIWOFXAYADWJRK-UHFFFAOYSA-N
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Description

(NZ)-N-[(1H-Indol-3-yl)methylidene]-N-oxidoanilinium is a nitrogen-oxidized Schiff base derivative featuring an indole core linked via a methylidene bridge to an N-oxidoanilinium moiety. Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(indol-3-ylidenemethyl)-N-phenylhydroxylamine

InChI

InChI=1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,18H

InChI Key

YIWOFXAYADWJRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium typically involves the condensation of an indole derivative with an aniline derivative under specific reaction conditions. One common method is the reaction of 1H-indole-3-carbaldehyde with N-oxidoaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The indole ring system allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for the development of new chemical entities.

Biology: In biological research, (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, indole-based drugs are known to interact with various biological targets, including enzymes and receptors, which are crucial in disease pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from 2-Oxoindoline Derivatives

highlights a series of 2-oxoindoline derivatives with modifications at the acetamide and indole positions. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Compound ID Substituents (R Groups) Key Features Hypothesized Properties
Target N-oxidoanilinium, methylidene bridge Polar N-oxide, planar indole-anilinium High solubility, redox activity
2 () Phenethyl acetamide Hydrophobic phenethyl chain Enhanced lipophilicity, CNS targeting
18 () Naphthalen-1-yl acetamide Bulky naphthalene group Improved binding affinity, steric hindrance
15 () 5-Methylindole, phenyl acetamide Methyl substitution on indole Increased metabolic stability
IK () Free carboxylic acid Hydrophilic carboxylate High aqueous solubility, ionizability
Key Findings:

Polarity and Solubility: The N-oxidoanilinium group in the target compound likely confers higher polarity compared to non-oxidized analogs (e.g., compound 2 or 15), making it more soluble in polar solvents like water or methanol. This contrasts with phenethyl- or naphthalene-substituted derivatives, which prioritize lipophilicity .

Electronic Effects : The N-oxide group may enhance redox activity or serve as a hydrogen bond acceptor, distinguishing it from derivatives like compound IK, which relies on a carboxylic acid for polarity.

Steric Considerations : Bulky substituents (e.g., naphthalene in compound 18) could hinder molecular packing or target binding, whereas the target’s planar structure may facilitate π-π interactions in biological systems.

Functional Implications of Structural Variations

  • Biological Activity : Indole derivatives often exhibit antimicrobial or anticancer properties. The target’s N-oxide may modulate toxicity or bioavailability compared to compounds like HIP-1 (), which lacks oxidation but includes a triazole group for heterocyclic diversity.
  • Stability : Methyl-substituted indoles (e.g., compound 15) resist oxidative degradation, whereas the target’s N-oxide might be prone to reduction under physiological conditions.

Biological Activity

Overview of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium

This compound is a synthetic compound that belongs to a class of organic molecules known for their diverse biological activities. The indole moiety is particularly significant in medicinal chemistry due to its presence in many natural products and pharmaceuticals.

Chemical Structure

The compound features an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of the oxime group (N-oxido) and the anilinium structure contributes to its potential reactivity and biological properties.

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds with indole structures exhibit activity against various bacterial strains, including:

Bacterial Strain Activity
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Pseudomonas aeruginosaModerate

The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Properties

Indole derivatives are also recognized for their anticancer effects. Studies indicate that they can induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

A notable case study involved the evaluation of indole derivatives in human breast cancer cells, where they demonstrated significant cytotoxicity compared to standard chemotherapeutics.

Antioxidant Activity

The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals. This property is critical in preventing oxidative stress-related diseases.

Research has shown that similar compounds can significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives. They may exert protective effects against neurodegenerative diseases by:

  • Reducing neuroinflammation
  • Modulating neurotransmitter levels
  • Enhancing neuronal survival

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